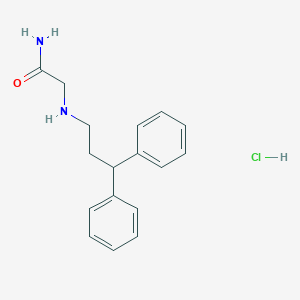
2-C-Methyl-D-erythritol
Übersicht
Beschreibung
2-C-methyl-D-erythritol is a key intermediate in the non-mevalonate pathway, also known as the methylerythritol phosphate pathway, which is responsible for the biosynthesis of isoprenoids. Isoprenoids are a diverse class of organic compounds that play crucial roles in various biological processes, including cell membrane integrity, hormone regulation, and photosynthesis. This compound is primarily found in bacteria, algae, and plant plastids, making it an essential component in the study of microbial and plant biochemistry .
Wissenschaftliche Forschungsanwendungen
2-C-methyl-D-erythritol has numerous applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of 2-C-methyl-D-erythritol is the enzyme 2C-methyl-D-erythritol 2,4-cyclodiphosphate synthase, which is essential for isoprenoid biosynthesis . This enzyme is crucial in organisms like Escherichia coli, Plasmodium falciparum, and Mycobacterium tuberculosis . It also targets the enzyme this compound-4-phosphate cytidylyltransferase (MCT), which is key in the MEP pathway of monoterpene synthesis .
Mode of Action
This compound interacts with its targets by serving as a substrate for the enzymes in the MEP pathway. For instance, MCT catalyzes the conversion of this compound-4-phosphate into 4-(5’-pyrophosphate cytidine)-2-C-methyl-D-erythritol . This interaction results in the production of key intermediates for the synthesis of isoprenoids .
Biochemical Pathways
This compound is involved in the non-mevalonate or MEP pathway, which is distinct from the mevalonate pathway used by mammals . This pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon precursors of isoprenoids . The MEP pathway is essential for the production of various natural products including sterols, dolichols, triterpenes, ubiquinones, and plastoquinone .
Pharmacokinetics
It’s known that the compound is a metabolite intermediate specific to the non-mevalonate mep pathway, generally found in prokaryotes .
Result of Action
The action of this compound leads to the production of isoprenoids and non-isoprenoids like vitamins . Overexpression of the enzyme MCT in Arabidopsis thaliana affected the metabolic flow of C5 precursors of two different terpene synthesis pathways . This led to an increase in the levels of carotenoids and chlorophylls, the end products of the MEP pathway .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the expression of the genes involved in the MEP pathway can be affected by the cellular and subcellular environment . Moreover, the metabolic flow and the production of isoprenoids can be influenced by the regulation of the MEP pathway
Biochemische Analyse
Biochemical Properties
2C-ME plays a crucial role in the MEP pathway, interacting with several enzymes. It is converted into 4-(cytidine-5’-diphospho)-2C-ME by the enzyme 2C-ME-phosphate cytidylyltransferase (MCT) . This reaction is a key step in the synthesis of isoprenoids . The 2C-ME is also a precursor to isoprenoids and non-isoprenoids like vitamins .
Cellular Effects
In Escherichia coli, the accumulation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are downstream products of 2C-ME, can impair bacterial growth . The coexpression of certain genes can restore normal growth and wild-type IPP/DMAPP levels .
Molecular Mechanism
The conversion of 2C-ME into 4-(cytidine-5’-diphospho)-2C-ME by MCT is a pivotal step in the MEP pathway . This reaction involves the addition of a cytidyl moiety to 2C-ME, forming a diphosphate bridge .
Temporal Effects in Laboratory Settings
The effects of 2C-ME in laboratory settings can vary over time. For instance, in E. coli, the expression of certain genes can lead to the accumulation of IPP/DMAPP, severely impairing bacterial growth . The coexpression of other genes can restore normal growth and wild-type IPP/DMAPP levels .
Metabolic Pathways
2C-ME is involved in the MEP pathway, an alternative to the mevalonate pathway for isoprenoid production . This pathway is found in most bacteria and in the plastids of plants .
Transport and Distribution
It is known that the MEP pathway, in which 2C-ME is involved, occurs in the plastids of plants .
Subcellular Localization
The proteins involved in the MEP pathway, including those that interact with 2C-ME, are located in the plastids of plants . This suggests that 2C-ME may also be localized within these organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-C-methyl-D-erythritol typically involves the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate. This intermediate is then converted to this compound-4-phosphate by the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase in the presence of NADPH and divalent metal ions such as manganese or magnesium .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Engineered strains of Escherichia coli or other bacteria are used to overexpress the enzymes involved in the methylerythritol phosphate pathway, thereby increasing the yield of this compound. Two-phase fermentation systems are also utilized to enhance the efficiency of microbial production by facilitating in situ product extraction .
Analyse Chemischer Reaktionen
Types of Reactions: 2-C-methyl-D-erythritol undergoes several types of chemical reactions, including phosphorylation, cyclization, and reduction. These reactions are crucial for its conversion into various isoprenoid precursors.
Common Reagents and Conditions:
Phosphorylation: Catalyzed by enzymes such as this compound-4-phosphate cytidylyltransferase, which converts it to 4-diphosphocytidyl-2-C-methyl-D-erythritol.
Cyclization: Involves the formation of this compound-2,4-cyclodiphosphate through the action of this compound-2,4-cyclodiphosphate synthase.
Reduction: The reduction of intermediates in the pathway is often facilitated by NADPH-dependent reductases.
Major Products: The major products formed from these reactions include isopentenyl diphosphate and dimethylallyl diphosphate, which are essential building blocks for the synthesis of various isoprenoids .
Vergleich Mit ähnlichen Verbindungen
1-deoxy-D-xylulose-5-phosphate: An upstream intermediate in the methylerythritol phosphate pathway.
4-diphosphocytidyl-2-C-methyl-D-erythritol: A direct derivative of 2-C-methyl-D-erythritol.
This compound-2,4-cyclodiphosphate: A cyclized product in the pathway.
Uniqueness: this compound is unique due to its specific role in the methylerythritol phosphate pathway, which is distinct from the mevalonate pathway found in higher eukaryotes. This uniqueness makes it a target for the development of selective antibacterial agents, as the pathway is not present in humans .
Eigenschaften
IUPAC Name |
(2S,3R)-2-methylbutane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVJFBSSLICXEM-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CO)([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464635 | |
| Record name | 2-C-methyl-D-erythritol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58698-37-6 | |
| Record name | 2-C-methyl-D-erythritol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)

![Benzo[a]pyrene-3,6-dione](/img/structure/B31473.png)


